Cas no 1020489-58-0 (methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate)

methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate
- Z1066519898
- AKOS024497039
- methyl 4,5-dimethyl-2-[(1-methylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate
- F5094-0337
- 1020489-58-0
- methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate
- XJSSNMORCTWTCF-UHFFFAOYSA-N
-
- インチ: 1S/C13H15N3O3S/c1-7-8(2)20-12(10(7)13(18)19-4)14-11(17)9-5-6-16(3)15-9/h5-6H,1-4H3,(H,14,17)
- InChIKey: XJSSNMORCTWTCF-UHFFFAOYSA-N
- SMILES: C1(NC(C2C=CN(C)N=2)=O)SC(C)=C(C)C=1C(OC)=O
計算された属性
- 精确分子量: 293.08341252g/mol
- 同位素质量: 293.08341252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 20
- 回転可能化学結合数: 4
- 複雑さ: 393
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 102Ų
methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5094-0337-2μmol |
methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate |
1020489-58-0 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5094-0337-3mg |
methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate |
1020489-58-0 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5094-0337-4mg |
methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate |
1020489-58-0 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5094-0337-25mg |
methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate |
1020489-58-0 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5094-0337-5mg |
methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate |
1020489-58-0 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5094-0337-15mg |
methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate |
1020489-58-0 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5094-0337-20μmol |
methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate |
1020489-58-0 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5094-0337-1mg |
methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate |
1020489-58-0 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5094-0337-40mg |
methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate |
1020489-58-0 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5094-0337-10μmol |
methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate |
1020489-58-0 | 10μmol |
$69.0 | 2023-09-10 |
methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylateに関する追加情報
Exploring the Potential of Methyl 4,5-Dimethyl-2-(1-Methyl-1H-Pyrazole-3-Amido)Thiophene-3-Carboxylate (CAS No. 1020489-58-0)
Methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate, identified by the CAS number 1020489-58-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines a thiophene ring with substituents that confer both electronic and steric properties. The presence of a pyrazole amide group further enhances its potential for various applications, particularly in the development of advanced materials and pharmaceuticals.
The thiophene ring in this compound plays a crucial role in its electronic properties. Thiophene, a five-membered heterocyclic aromatic compound, is known for its conjugated π-system, which contributes to its stability and reactivity. The substitution pattern on the thiophene ring—specifically the methyl groups at positions 4 and 5—adds steric bulk, which can influence the compound's solubility and intermolecular interactions. This steric hindrance can be advantageous in designing molecules with specific physical and chemical properties.
The pyrazole amide group attached to the thiophene ring introduces additional functionality. Pyrazole, a five-membered heterocycle containing two nitrogen atoms, is known for its ability to act as a hydrogen bond donor or acceptor. The amide group further enhances this capability, making the compound potentially useful in applications where hydrogen bonding is critical, such as in drug design or as a component in supramolecular assemblies.
Recent studies have highlighted the potential of methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate in the field of optoelectronics. Researchers have explored its use as a building block for constructing organic semiconductors, where its conjugated system and functional groups can contribute to charge transport properties. Additionally, the compound has shown promise in bio-related applications, such as acting as a ligand in metalloenzyme mimics or as a component in bioconjugates.
In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. The choice of synthetic pathway depends on the availability of starting materials and the desired purity of the final product. Recent advancements in catalytic methods have made it possible to synthesize this compound with higher efficiency and selectivity.
The application of methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate extends beyond traditional chemical uses. Its unique structure makes it a candidate for use in nanotechnology, where it can serve as a precursor for nanoparticles or self-assembling structures. Furthermore, its compatibility with various functionalization techniques makes it versatile for integration into more complex molecular systems.
From an environmental standpoint, researchers are increasingly focusing on the sustainability aspects of synthesizing such compounds. Efforts are being made to develop greener synthesis routes that minimize waste and reduce energy consumption. This aligns with broader trends toward sustainable chemistry practices across industries.
In conclusion, methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate (CAS No. 1020489-58-0) is a multifaceted compound with applications spanning organic electronics, drug discovery, and materials science. Its unique combination of structural features positions it as a valuable tool for researchers seeking to develop innovative solutions across diverse fields.
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